N-methyladamantane-1-carboxamide N-methyladamantane-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13325652
InChI: InChI=1S/C12H19NO/c1-13-11(14)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3,(H,13,14)
SMILES: CNC(=O)C12CC3CC(C1)CC(C3)C2
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol

N-methyladamantane-1-carboxamide

CAS No.:

Cat. No.: VC13325652

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

N-methyladamantane-1-carboxamide -

Specification

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
IUPAC Name N-methyladamantane-1-carboxamide
Standard InChI InChI=1S/C12H19NO/c1-13-11(14)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3,(H,13,14)
Standard InChI Key UMLLRLQOVCOLAJ-UHFFFAOYSA-N
SMILES CNC(=O)C12CC3CC(C1)CC(C3)C2
Canonical SMILES CNC(=O)C12CC3CC(C1)CC(C3)C2

Introduction

Chemical Identity and Structural Properties

N-Methyladamantane-1-carboxamide (CAS: 2320826-03-5) has the molecular formula C₁₂H₁₉NO and a molecular weight of 193.28 g/mol . The adamantane core confers high lipophilicity (calculated LogP ≈ 4.7) , while the carboxamide group introduces hydrogen-bonding capabilities. Key physicochemical properties include:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Density~1.2 g/cm³ (estimated)
SolubilityLow aqueous solubility
StabilityStable under standard conditions

The rigid adamantane scaffold enhances metabolic stability and membrane permeability, making it advantageous for drug design .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves functionalization of adamantane derivatives:

  • Bromination of 1-Methyladamantane:

    • 1-Methyladamantane (CAS: 768-91-2) is brominated using liquid bromine to yield 1-bromo-3,5-dimethyladamantane .

    • Reaction:

      C11H18+Br2C11H17Br+HBr\text{C}_{11}\text{H}_{18} + \text{Br}_2 \rightarrow \text{C}_{11}\text{H}_{17}\text{Br} + \text{HBr}
  • Ritter-Type Amidation:

    • The brominated intermediate reacts with methylamine or acetonitrile in sulfuric acid to form the carboxamide .

    • Optimized Conditions: 85°C for 2 hours, yielding >80% purity .

  • Hydrolysis and Purification:

    • Hydrolysis with 21% HCl followed by recrystallization achieves high yields (83–85%) .

Scale-Up Challenges

Industrial production requires addressing:

  • Toxicity: Bromine and sulfuric acid necessitate stringent safety protocols .

  • Chiral Resolution: Enantiomers are separated via chiral chromatography (e.g., Chiralcel OJ-H column) .

Pharmacological Applications

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

N-Methyladamantane-1-carboxamide derivatives exhibit potent inhibition of 11β-HSD1, a therapeutic target for metabolic syndrome :

  • IC₅₀: 100–280 nM (vs. 36–77% yield in earlier syntheses) .

  • Selectivity: >100-fold selectivity over 11β-HSD2 and 17β-HSD1 .

  • Mechanism: Binds to the NADP(H)-binding site, disrupting glucocorticoid activation .

Antiviral Activity

  • Ebola Virus: A derivative, (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide, showed promising in vitro activity (EC₅₀ < 1 μM) .

  • Orthopoxviruses: Adamantane-monoterpene hybrids demonstrate inhibitory effects (IC₅₀: 10–50 μM) .

Antimicrobial and Anti-Inflammatory Effects

  • Mycobacterium tuberculosis: MmpL3 inhibitors with adamantane-carboxamide scaffolds exhibit MIC values of 6.55–9.97 μM against drug-resistant strains .

  • Anti-Inflammatory: Thiol derivatives reduce COX-2 expression by 40–60% in murine models .

Structure-Activity Relationships (SAR)

ModificationEffect on ActivityExample CompoundIC₅₀ (nM)Source
Adamantane CoreEssential for target bindingParent compound229
N-Methylation↑ Metabolic stabilityCompound 14113
Aromatic Substituents↑ Potency (e.g., thiophene)Compound 9125
Linker LengthOptimal: 1 methylene unitCompound 7229

Key findings:

  • N-Methylation enhances potency 15-fold compared to non-methylated analogs .

  • Chlorination at the 3-position (e.g., 3-chloro derivative) improves selectivity but increases cytotoxicity (IC₅₀: 1.6 μM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator